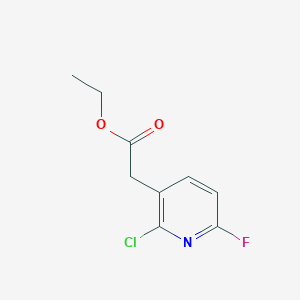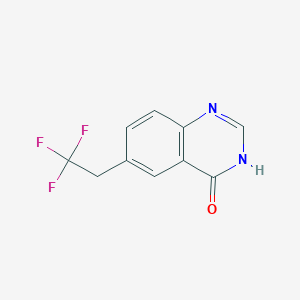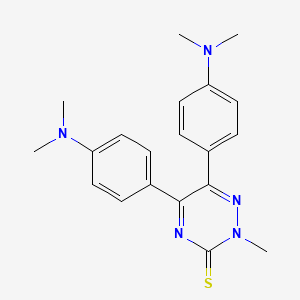
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of two dimethylamino phenyl groups and a methyl group attached to the triazine ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- can be achieved through a series of chemical reactions. One common method involves the condensation of aromatic 1,2-diketones with thiosemicarbazide in a mixed green solvent under microwave-promoted conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the choice of solvents and reaction conditions can be optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticonvulsant activity. It may also exhibit other pharmacological properties such as anti-inflammatory and neuroprotective effects.
Materials Science: The compound can be used in the design of fluorescent sensors for detecting primary aromatic amines. Its unique electronic properties make it suitable for use in various sensing applications.
Biological Research: The compound’s ability to interact with biological molecules makes it a valuable tool for studying molecular interactions and pathways.
作用機序
The mechanism of action of 1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity may be attributed to its ability to modulate neuronal sodium channels, similar to other triazine-based anticonvulsants . Additionally, its fluorescent properties are due to the presence of electron-deficient units in the triazine ring, which facilitate interactions with electron-rich molecules .
類似化合物との比較
Similar Compounds
5,6-Diphenyl-1,2,4-triazine: This compound lacks the dimethylamino groups and exhibits different chemical properties.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-4′,4′′-disulfonic acid:
Uniqueness
1,2,4-Triazine-3(2H)-thione, 5,6-bis(4-(dimethylamino)phenyl)-2-methyl- is unique due to the presence of the dimethylamino phenyl groups, which enhance its electronic properties and make it suitable for specific applications such as fluorescent sensing and anticonvulsant activity. The combination of these functional groups imparts distinct chemical reactivity and biological activity compared to other triazine derivatives.
特性
CAS番号 |
68289-27-0 |
|---|---|
分子式 |
C20H23N5S |
分子量 |
365.5 g/mol |
IUPAC名 |
5,6-bis[4-(dimethylamino)phenyl]-2-methyl-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C20H23N5S/c1-23(2)16-10-6-14(7-11-16)18-19(22-25(5)20(26)21-18)15-8-12-17(13-9-15)24(3)4/h6-13H,1-5H3 |
InChIキー |
UJRPPTWJVRSRQJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=S)N=C(C(=N1)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13934005.png)


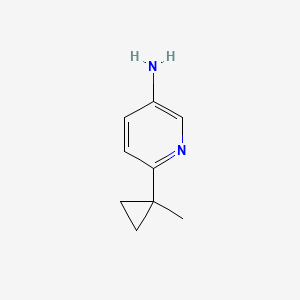


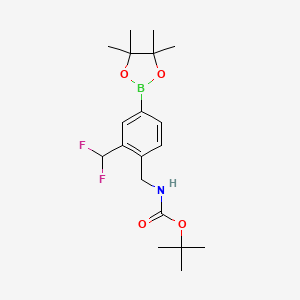
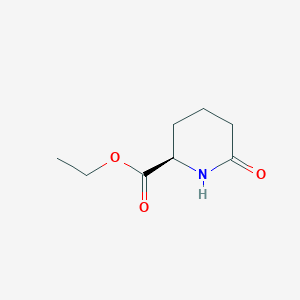
![n-[2-(3-Fluorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B13934048.png)
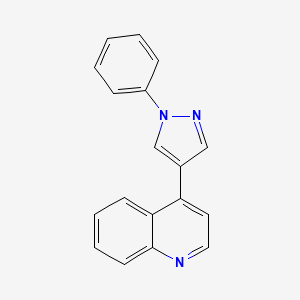
![1,4-Dibenzyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B13934055.png)

